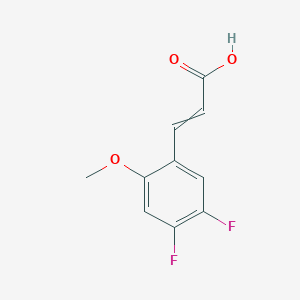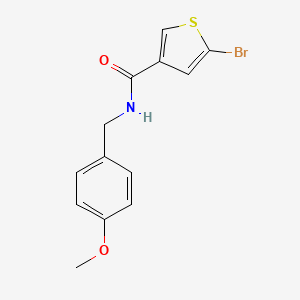
5-bromo-N-(4-methoxybenzyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-methoxybenzyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties.
Preparation Methods
The synthesis of 5-bromo-N-(4-methoxybenzyl)thiophene-3-carboxamide typically involves several steps, starting from thiophene. One common method includes:
Lithiation and Bromination: Thiophene undergoes lithiation using n-butyllithium at low temperatures, followed by bromination to introduce the bromine atom at the desired position.
Amidation: The brominated thiophene is then reacted with 4-methoxybenzylamine to form the carboxamide derivative.
Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
5-bromo-N-(4-methoxybenzyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents include n-butyllithium for lithiation, palladium catalysts for cross-coupling, and various oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reactions and conditions employed.
Scientific Research Applications
5-bromo-N-(4-methoxybenzyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents due to its ability to interact with biological targets.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methoxybenzyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(4-methoxybenzyl)thiophene-3-carboxamide include other thiophene derivatives such as:
- 5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide
- 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical reactivity and applications
Properties
Molecular Formula |
C13H12BrNO2S |
|---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C13H12BrNO2S/c1-17-11-4-2-9(3-5-11)7-15-13(16)10-6-12(14)18-8-10/h2-6,8H,7H2,1H3,(H,15,16) |
InChI Key |
WCMOGCZUTARQCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CSC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2,3,4,10-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B14096889.png)
![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B14096898.png)
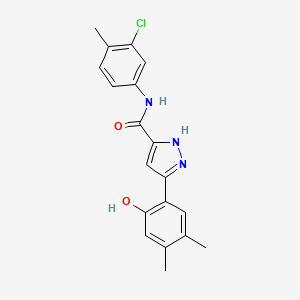
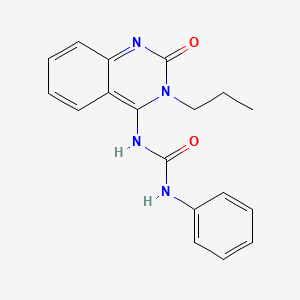
![7-Hydroxy-6-(2-hydroxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14096923.png)
![4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenol](/img/structure/B14096928.png)
![2-(4-{2-[2-(Dimethylamino)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide](/img/structure/B14096931.png)
![5-ethyl-3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14096936.png)
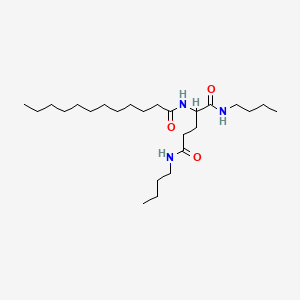
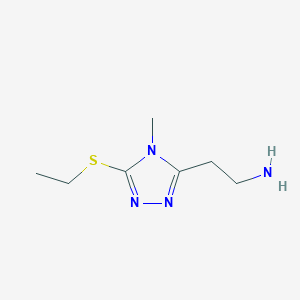
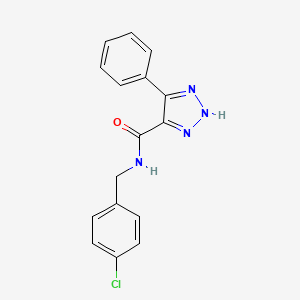
![2-(3-Hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096961.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096974.png)
